molecular formula C18H17N3O3 B2591300 4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034559-42-5

4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2591300
CAS RN: 2034559-42-5
M. Wt: 323.352
InChI Key: FMHKEUQMSJBHES-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Syntheses

The compound 4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is part of a broader class of chemicals involved in the synthesis of heterocyclic derivatives. Research demonstrates the catalytic reactions of similar structures under oxidative carbonylation conditions to yield tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions are significant in organic chemistry and pharmaceutical development due to their efficacy in producing a wide range of heterocyclic compounds (Bacchi et al., 2005).

Weak Interactions and Organic Sandwich Complexes

Further research explores the weak interactions in derivatives, including structures similar to this compound. Studies on barbituric acid derivatives revealed the formation of steady intermolecular sandwich-like complexes stabilized by weak hydrogen bonds and π–π stacking. Such findings contribute to understanding molecular interactions critical in drug design and development (Khrustalev et al., 2008).

Anti-Inflammatory and Analgesic Agents

A study focused on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties. This research underscores the potential therapeutic applications of compounds including the this compound structure in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Study of Fluoroquinolone-Based 4-Thiazolidinones

The synthesis and antimicrobial activity of fluoroquinolone-based 4-thiazolidinones, including compounds related to this compound, have been investigated. These compounds demonstrate significant potential in developing new antibacterial and antifungal agents, addressing the growing concern of antibiotic resistance (Patel & Patel, 2010).

Practical Synthesis of Cotarnine

Research on the practical synthesis of cotarnine, a compound closely related to the structure of interest, highlights the importance of these chemical structures in the synthesis of natural products and potential therapeutic agents. The efficient synthesis from starting materials through a series of reactions demonstrates the compound's relevance in pharmaceutical chemistry (Shirasaka et al., 1990).

properties

IUPAC Name

4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-8-15(12-6-4-5-7-14(12)19-11)20-18(23)13-10-21(2)17(22)9-16(13)24-3/h4-10H,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHKEUQMSJBHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CN(C(=O)C=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.